An In-depth Technical Guide to Leucomalachite Green: Structure, Properties, and Analysis
An In-depth Technical Guide to Leucomalachite Green: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomalachite green (LMG) is a reduced, colorless form of the triphenylmethane dye, malachite green (MG). While malachite green has been widely used as an effective and inexpensive antifungal and antiparasitic agent in the aquaculture industry, its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity.[1][2] Leucomalachite green is the primary metabolite of malachite green in fish and can persist in their tissues for extended periods, making its detection crucial for food safety monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical detection of leucomalachite green.
Chemical Structure and Properties
Leucomalachite green, chemically known as 4,4'-(phenylmethylene)bis(N,N-dimethylaniline), is a triphenylmethane compound.[5] Unlike its oxidized counterpart, malachite green, the central carbon atom in leucomalachite green is in a tetrahedral sp3 hybridized state, which disrupts the conjugated π-system responsible for the vibrant green color of malachite green. This structural difference results in leucomalachite green being a colorless or off-white solid.
Physicochemical Properties of Leucomalachite Green
| Property | Value | Reference |
| Molecular Formula | C23H26N2 | |
| Molecular Weight | 330.47 g/mol | |
| CAS Number | 129-73-7 | |
| Appearance | Off-white to light-brown powder or crystals | |
| Melting Point | 100-103 °C | |
| Solubility | Soluble in water (<0.1 mg/ml), chloroform, benzene, ethyl ether, ethanol, and toluene. Very soluble in benzene and ethyl ether. | |
| UV Absorption (λmax) | 266 nm | |
| Fluorescence | Excitation at 265 nm and emission at 360 nm |
Toxicological Properties of Leucomalachite Green
| Parameter | Observation | Reference |
| Carcinogenicity | Suspected of causing cancer. Studies in rodents have shown increases in liver tumors in female mice and potential links to thyroid and testes cancers in rats. | |
| Mutagenicity | Suspected of causing genetic defects. | |
| Acute Toxicity (Oral LD50) | While a specific LD50 for leucomalachite green is not readily available, studies on malachite green oxalate in mice report an LD50 of 50 mg/kg. Given that leucomalachite green is a metabolite, its toxicity is a significant concern. |
Synthesis and Chemical Reactions
The synthesis of leucomalachite green is a key step in the production of malachite green. It is also a critical reaction in understanding its metabolic fate.
Synthesis of Leucomalachite Green
Leucomalachite green is synthesized through the condensation of benzaldehyde and N,N-dimethylaniline in a 1:2 molar ratio. This reaction is typically acid-catalyzed, using reagents such as sulfuric acid, zinc chloride, or p-toluenesulfonic acid.
Experimental Protocol: Synthesis of Leucomalachite Green
Materials:
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Benzaldehyde
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N,N-dimethylaniline
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p-toluenesulfonic acid
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Benzene
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10% Sodium bicarbonate solution
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Brine
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a flask equipped with a Dean-Stark trap, combine benzaldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).
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Heat the mixture to boiling and reflux for 9 hours.
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After cooling, dilute the reaction mixture with benzene (40 mL).
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Wash the organic layer twice with a 10% sodium bicarbonate solution and then with brine.
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Evaporate the solvent under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel using a 10:1 hexane-ethyl acetate mobile phase to yield the fluorinated leucomalachite green analog.
Oxidation to Malachite Green
Leucomalachite green can be oxidized to the colored malachite green. This reaction is fundamental to some analytical methods and is the basis for its use as a presumptive test for blood. In the presence of an oxidizing agent and a catalyst (like the heme in hemoglobin), the colorless leucomalachite green is converted to the intensely colored malachite green.
Experimental Protocol: Oxidation of Leucomalachite Green to Malachite Green
Materials:
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Leucomalachite green
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Lead (IV) oxide (PbO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Solvent (e.g., acetonitrile)
Procedure (using DDQ):
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Dissolve leucomalachite green in a suitable solvent such as acetonitrile.
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Add a solution of DDQ to the leucomalachite green solution.
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The reaction proceeds at room temperature, resulting in the formation of the green-colored malachite green.
The relationship between benzaldehyde, N,N-dimethylaniline, leucomalachite green, and malachite green is illustrated in the following diagram:
Caption: Synthesis and metabolic pathway of leucomalachite green.
Analytical Methodologies
The detection of leucomalachite green residues in food products, particularly seafood, is of paramount importance for regulatory compliance and consumer safety. Various analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common due to its high sensitivity and specificity.
LC-MS/MS Analysis of Leucomalachite Green
This method allows for the simultaneous detection and quantification of both malachite green and leucomalachite green in complex matrices like fish tissue.
Experimental Protocol: Determination of Leucomalachite Green in Fish Tissue by LC-MS/MS
1. Sample Preparation (QuEChERS Approach):
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Weigh 4 g of homogenized fish muscle into a 50 mL centrifuge tube.
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Add internal standards (e.g., malachite green-d5 and leucomalachite green-d5).
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Add 8 mL of 0.05 M ammonium acetate buffer (pH 4.5) and mix for 30 seconds.
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Add 16 mL of acetonitrile and mix for 30 seconds.
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Add QuEChERS extraction salts (e.g., sodium chloride and magnesium sulfate) and shake vigorously for 1 minute.
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Centrifuge at 5000 x g for 10 minutes.
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Transfer an aliquot of the organic extract for direct analysis.
2. LC-MS/MS Conditions:
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LC System: Shimadzu UFLCXR system or equivalent.
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Column: Reversed-phase Ascentis Express C18 column (2.7 µm, 100 x 2.1 mm i.d.).
-
Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.
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Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive ion electrospray (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
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Leucomalachite Green: Monitor for specific precursor-to-product ion transitions to ensure accurate identification and quantification.
3. Data Analysis:
-
Quantify leucomalachite green by comparing the peak area of the analyte to that of the internal standard.
-
The method should be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as decision limit (CCα), detection capability (CCβ), linearity, accuracy, and precision.
The general workflow for the analysis of leucomalachite green in fish samples is depicted below:
Caption: Workflow for the analysis of leucomalachite green in fish.
Conclusion
Leucomalachite green is a compound of significant interest in the fields of food safety, toxicology, and analytical chemistry. Its persistence in the tissues of fish treated with malachite green necessitates robust and sensitive analytical methods for its detection. This guide has provided a detailed overview of the chemical structure, physicochemical and toxicological properties, synthesis, and a validated LC-MS/MS method for the determination of leucomalachite green. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound. Continued monitoring and research are essential to ensure the safety of the food supply and to fully understand the long-term health implications of exposure to leucomalachite green.
References
- 1. Toxicology and carcinogenesis studies of malachite green chloride and leucomalachite green. (CAS NOS. 569-64-2 and 129-73-7) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Leucomalachite green | C23H26N2 | CID 67215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucomalachite green | CAS 129-73-7 | LGC Standards [lgcstandards.com]
